molecular formula C13H21NO4 B3049084 tert-Butyl 3-[(1E)-3-ethoxy-3-oxoprop-1-en-1-yl]azetidine-1-carboxylate CAS No. 193085-21-1

tert-Butyl 3-[(1E)-3-ethoxy-3-oxoprop-1-en-1-yl]azetidine-1-carboxylate

Cat. No.: B3049084
CAS No.: 193085-21-1
M. Wt: 255.31 g/mol
InChI Key: MCCBAJUVDBBRKP-VOTSOKGWSA-N
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Description

tert-Butyl 3-[(1E)-3-ethoxy-3-oxoprop-1-en-1-yl]azetidine-1-carboxylate is a synthetic organic compound with the molecular formula C13H21NO4. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a tert-butyl ester group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-[(1E)-3-ethoxy-3-oxoprop-1-en-1-yl]azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl esters under controlled conditions. One common method includes the use of tert-butyl 3-aminoazetidine-1-carboxylate as a starting material, which undergoes a series of reactions to introduce the ethoxy and oxopropenyl groups .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-[(1E)-3-ethoxy-3-oxoprop-1-en-1-yl]azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: tert-butyl hydroperoxide (TBHP), copper catalysts.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arylethanone derivatives, while substitution reactions can produce a variety of substituted azetidine derivatives .

Mechanism of Action

The mechanism of action of tert-Butyl 3-[(1E)-3-ethoxy-3-oxoprop-1-en-1-yl]azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of the tert-butyl ester group, which can undergo hydrolysis to release the active azetidine moiety . This moiety can then interact with biological targets, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-[(1E)-3-ethoxy-3-oxoprop-1-en-1-yl]azetidine-1-carboxylate is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

tert-butyl 3-[(E)-3-ethoxy-3-oxoprop-1-enyl]azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-5-17-11(15)7-6-10-8-14(9-10)12(16)18-13(2,3)4/h6-7,10H,5,8-9H2,1-4H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCCBAJUVDBBRKP-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1CN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1CN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40444101
Record name tert-butyl 3-[(E)-3-ethoxy-3-oxoprop-1-enyl]azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193085-21-1
Record name tert-butyl 3-[(E)-3-ethoxy-3-oxoprop-1-enyl]azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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